4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine
Overview
Description
The compound “4-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and other organic compounds . The methoxyphenyl group is a common substituent in organic chemistry, known for its ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure analysis of such a compound would involve techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The pyrimidine ring might undergo electrophilic substitution reactions, while the piperidine ring might participate in reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties might include its size, shape, functional groups, and the presence of any charged or polar atoms .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a pharmaceutical, its mechanism would depend on its specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .
Future Directions
The future directions for research on this compound would depend on its current applications. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects. If it’s a reactant in a chemical reaction, future research might focus on finding more efficient or environmentally friendly reaction conditions .
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-13-20(23-16(2)22-15)21(25)24-12-4-5-18(14-24)7-6-17-8-10-19(26-3)11-9-17/h8-11,13,18H,4-7,12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLKLXGWEQSGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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